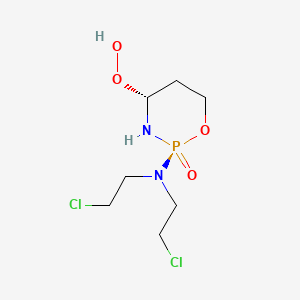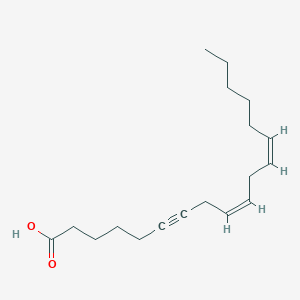
Perfosfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfosfamide, also known as 4-hydroperoxycyclophosphamide, is an oxazaphosphorine compound. It was initially developed as an experimental drug candidate for the treatment of blood cancers. This compound is a derivative of cyclophosphamide and is metabolized to 4-hydroxycyclophosphamide, which eventually gives rise to the cytotoxic metabolites phosphoramide mustard and acrolein .
Preparation Methods
Perfosfamide can be synthesized through several methods:
Chemical Reactions Analysis
Perfosfamide undergoes various chemical reactions:
Substitution: The compound can undergo substitution reactions where the chloroethyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions are phosphoramide mustard and acrolein .
Scientific Research Applications
Perfosfamide has been used in various scientific research applications:
Oncology: It was used experimentally in bone marrow transplant procedures to treat blood cancers.
Pharmacology: This compound has been studied for its potential use in treating lymphoma, neuroblastoma, multiple myeloma, and plasma cell neoplasm.
Mechanism of Action
Perfosfamide exerts its effects through alkylation of DNA. It introduces alkyl radicals into biologically active molecules, thereby inhibiting DNA replication and RNA and protein synthesis . This mechanism is similar to other nitrogen mustard compounds, which are known for their cytotoxic properties .
Comparison with Similar Compounds
Perfosfamide is similar to other oxazaphosphorine compounds such as mafosfamide and cyclophosphamide. Like these compounds, this compound is metabolized to 4-hydroxycyclophosphamide, which eventually gives rise to phosphoramide mustard and acrolein . this compound is unique in its ability to be used in extracorporeal treatments for purging lymphocytes in bone marrow transplants .
Similar compounds include:
- Mafosfamide
- Cyclophosphamide
- Ifosfamide
These compounds share similar structures and mechanisms of action but differ in their specific applications and metabolic pathways .
Properties
CAS No. |
62435-42-1 |
|---|---|
Molecular Formula |
C7H15Cl2N2O4P |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
(2S,4S)-N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/t7-,16-/m0/s1 |
InChI Key |
VPAWVRUHMJVRHU-GYKQLYQFSA-N |
SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Isomeric SMILES |
C1CO[P@@](=O)(N[C@H]1OO)N(CCCl)CCCl |
Canonical SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Key on ui other cas no. |
62435-42-1 |
Synonyms |
4-hydroperoxycyclophosphamide NSC 181815 NSC-181815 perfosfamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1241803.png)
![1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1241804.png)

![3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1241808.png)



![methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate](/img/structure/B1241815.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241817.png)

